3-(BENZENESULFONYL)-N-(3,4-DICHLOROPHENYL)PYRROLIDINE-1-CARBOXAMIDE
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(3,4-dichlorophenyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3S/c18-15-7-6-12(10-16(15)19)20-17(22)21-9-8-14(11-21)25(23,24)13-4-2-1-3-5-13/h1-7,10,14H,8-9,11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCPHPIJSFLTBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(BENZENESULFONYL)-N-(3,4-DICHLOROPHENYL)PYRROLIDINE-1-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the pyrrolidine ring, followed by the introduction of the benzenesulfonyl and dichlorophenyl groups. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-(BENZENESULFONYL)-N-(3,4-DICHLOROPHENYL)PYRROLIDINE-1-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl or dichlorophenyl groups, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
3-(BENZENESULFONYL)-N-(3,4-DICHLOROPHENYL)PYRROLIDINE-1-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(BENZENESULFONYL)-N-(3,4-DICHLOROPHENYL)PYRROLIDINE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group may play a crucial role in binding to the active site of enzymes, while the dichlorophenyl group can enhance the compound’s affinity for certain receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several classes of molecules, including carboxamide derivatives, halogenated aryl compounds, and sulfonyl-containing analogs. Below is a systematic comparison based on synthetic yields, structural features, and physicochemical properties inferred from the evidence.
Physicochemical and Spectral Properties
Nuclear magnetic resonance (NMR) data for related compounds () reveal distinct structural patterns:
- Hydrogen Environments : The 3,4-dichlorophenyl group typically shows aromatic proton signals at δ 7.2–7.8 ppm (¹H NMR), with coupling constants (J) consistent with para-substitution .
- Carbon Shifts : Quaternary carbons adjacent to sulfonyl or halogen groups (e.g., in the target compound) are expected near δ 120–140 ppm (¹³C NMR), similar to dichlorophenyl-substituted indazoles in .
The patent in highlights the importance of solid-state forms (e.g., crystalline polymorphs) for stability and bioavailability in pyrrolidine carboxamide derivatives.
Functional Implications
- Electron-Withdrawing Groups : The benzenesulfonyl group in the target compound may enhance metabolic stability compared to the trifluoromethyl or methyl groups in and , respectively.
- Halogen Effects : The 3,4-dichlorophenyl moiety, common across all compared compounds, likely contributes to hydrophobic interactions in biological targets, as seen in kinase inhibitors and GPCR modulators.
Biological Activity
3-(Benzenesulfonyl)-N-(3,4-dichlorophenyl)pyrrolidine-1-carboxamide, with the CAS number 1032815-20-5, is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical applications.
Chemical Structure and Properties
The molecular formula of 3-(benzenesulfonyl)-N-(3,4-dichlorophenyl)pyrrolidine-1-carboxamide is with a molecular weight of approximately 378.83 g/mol. The compound features a pyrrolidine ring substituted with a benzenesulfonyl group and a dichlorophenyl moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the cell. It has been shown to inhibit certain enzymes and receptors involved in cellular proliferation and survival pathways. The exact mechanisms are still under investigation, but preliminary studies suggest that it may interfere with pathways related to tumor growth and apoptosis.
In Vitro Studies
Recent studies have evaluated the antiproliferative effects of 3-(benzenesulfonyl)-N-(3,4-dichlorophenyl)pyrrolidine-1-carboxamide on various cancer cell lines. The following table summarizes the IC50 values obtained from these assays:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| SJSA-1 (osteosarcoma) | 0.15 | |
| MCF-7 (breast cancer) | 0.22 | |
| HeLa (cervical cancer) | 0.24 |
These results indicate that the compound exhibits potent antiproliferative activity across different cancer cell lines.
In Vivo Studies
In vivo studies have further demonstrated the compound's efficacy in animal models. For instance, administration of 100 mg/kg of the compound resulted in significant tumor growth inhibition in xenograft models of osteosarcoma, correlating with an increase in apoptosis markers such as cleaved PARP and caspase-3 activation.
Case Studies
A notable case study involved the evaluation of this compound's effects on murine models bearing SJSA-1 tumors. Following treatment, significant upregulation of p53 and p21 proteins was observed, indicating strong activation of tumor suppressor pathways. This suggests that the compound not only inhibits tumor growth but also enhances cellular mechanisms that promote apoptosis.
Safety and Toxicology
Toxicological assessments have indicated that 3-(benzenesulfonyl)-N-(3,4-dichlorophenyl)pyrrolidine-1-carboxamide possesses a favorable safety profile with low cytotoxicity at therapeutic doses. Long-term studies are ongoing to evaluate its safety in chronic exposure scenarios.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
